molecular formula C12H18N2O5 B1403668 5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid CAS No. 1251012-71-1

5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid

Cat. No. B1403668
M. Wt: 270.28 g/mol
InChI Key: CYCCODIXSQULCI-UHFFFAOYSA-N
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Description

The compound “5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid” is an organic compound . Its molecular formula is C11H14N2O4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 238.24 . The compound is stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

1. Application in Drug Metabolism

  • A study by Prakash et al. (2008) investigated CP-533,536, a prostaglandin E2 agonist, which is structurally related to the compound of interest. They found its metabolism involved oxidation and N-dealkylation mediated by human cytochrome P450 isoforms.

2. Structural Studies in NMDA Receptor Antagonists

  • Research by Bombieri et al. (2005) focused on amino acid derivatives structurally similar to the specified compound. These derivatives were intermediates in synthesizing novel NMDA receptor antagonists, highlighting the importance of structural configurations in pharmaceutical applications.

3. Ligand Concept for Mixed Fac-tricarbonyl Complexes

  • Mundwiler et al. (2004) conducted a study on mixed ligand fac-tricarbonyl complexes. They used N-(tert-butoxycarbonyl)glycyl-N-(3-(imidazol-1-yl)propyl)phenylalaninamide, a compound with structural similarity, demonstrating its application in labeling bioactive molecules.

4. Synthesis of Piperidine Derivatives

  • In a study by Moskalenko and Boev (2014), they synthesized piperidine derivatives fused to a tetrahydrofuran ring, involving intermediates related to the compound of interest. This research contributes to the development of new chemical entities in pharmaceuticals.

5. Condensation Reactions with Non-Nucleophilic N-Heterocycles

  • Umehara et al. (2016) explored a novel condensation reaction of carboxylic acids, including structures resembling the specified compound, with non-nucleophilic nitrogen compounds. This study has implications in organic synthesis and pharmaceutical chemistry.

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6,7,7a-tetrahydro-3aH-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5/c1-12(2,3)18-11(17)14-5-4-8-7(6-14)9(10(15)16)13-19-8/h7-8H,4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCCODIXSQULCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)C(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid
Reactant of Route 2
5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid
Reactant of Route 3
5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid
Reactant of Route 5
5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid

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